molecular formula C12H14N2O3S2 B3007035 N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide CAS No. 683237-32-3

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide

Cat. No.: B3007035
CAS No.: 683237-32-3
M. Wt: 298.38
InChI Key: FDJGXXRSURHXBP-SEYXRHQNSA-N
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Description

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential as a therapeutic agent. Its structure, which features a benzothiazole core, is frequently explored in the development of bioactive molecules. Compounds with similar benzothiazole scaffolds have demonstrated a range of pharmacological activities, including antidiabetic properties through mechanisms such as the inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) enzyme . Furthermore, the methylsulfonyl group present in its structure is a key pharmacophore found in selective Cyclooxygenase-2 (COX-II) inhibitors . COX-II is an inducible enzyme that is a well-established therapeutic target for inflammation-related illnesses, and selective inhibition of this isoform over COX-I is a primary goal in developing safer anti-inflammatory drugs . As such, this compound provides a valuable building block for researchers working in drug discovery, serving as a key intermediate or lead compound in the synthesis and evaluation of novel enzyme inhibitors. This product is intended for research purposes only and is not designed for human or veterinary therapeutic applications.

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-4-11(15)13-12-14(2)9-6-5-8(19(3,16)17)7-10(9)18-12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJGXXRSURHXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The methyl and methylsulfonyl groups are introduced via electrophilic substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Ylidene Group: The ylidene group is introduced by reacting the benzothiazole derivative with an appropriate acylating agent, such as propanoyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.

    Reduction: Reduction reactions can target the ylidene group, converting it to a more saturated amide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Benzamide Derivatives with N,O-Bidentate Directing Groups

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide backbone but incorporates an N,O-bidentate directing group. The absence of a hydroxyl group in N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide limits its ability to form similar metal complexes, though the methylsulfonyl group may offer alternative coordination sites .

Feature Target Compound N,O-Bidentate Benzamide
Core Structure Benzothiazole Benzamide
Key Functional Groups Methylsulfonyl, propanamide Hydroxyl, tertiary alcohol
Metal Coordination Capacity Limited (sulfonyl as weak Lewis base) High (N,O-bidentate directing group)
Synthetic Method Likely condensation/cyclization Reaction of 3-methylbenzoyl chloride with amine

Hydroxamic Acid Derivatives

Hydroxamic acids (e.g., compounds 6–10 in ) feature a –CONHOH group, enabling strong chelation of transition metals like Fe(III) or Zn(II). In contrast, the propanamide group in the target compound lacks the hydroxamate moiety, reducing its metal-binding affinity. However, the benzothiazole core may compensate by providing π-π stacking or hydrophobic interactions in biological targets (e.g., enzyme inhibition). Hydroxamic acids are also prone to hydrolysis under acidic conditions, whereas the propanamide derivative likely exhibits greater stability .

Triazole- and Benzothiazole-Containing Compounds

describes a triazole derivative with a phenylacetyl group. Triazoles are known for hydrogen-bonding and click chemistry applications, whereas benzothiazoles (as in the target compound) exhibit stronger aromaticity and electron-withdrawing effects due to the sulfur atom.

Propanamide Derivatives with Heterocyclic Substituents

details propanamides with 1,3,4-oxadiazole and thiazole rings. The methylsulfonyl group in the target compound could improve solubility compared to halogenated analogs (e.g., 4-chlorophenyl derivatives in ). Additionally, highlights a siloxaborole-propanamide hybrid, where boron enables unique reactivity (e.g., Suzuki coupling). The target compound’s sulfur-based benzothiazole may instead participate in thiol-disulfide exchange or act as a sulfonamide bioisostere .

Compound Class Key Advantages Limitations
Benzothiazole-propanamide High electrophilicity, metabolic stability Limited metal coordination
Hydroxamic acids Strong metal chelation Poor hydrolytic stability
Triazole derivatives Versatile in click chemistry Lower aromaticity/electron-withdrawing effects
Siloxaborole-propanamides Boron-mediated reactivity Synthetic complexity

Biological Activity

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzothiazole ring and a propanamide moiety, contributing to its unique biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H13N3O2S2
Molecular Weight309.39 g/mol
CAS Number4119285

The mechanism by which this compound exerts its effects is complex and multifaceted:

  • Targeting Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Metabolic Interference : The compound may disrupt metabolic pathways crucial for tumor survival.

Antitumor Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antitumor properties. A study by Yoshida et al. (2005) highlighted the synthesis of benzothiazole derivatives that showed promising results against various cancer cell lines. The specific activities include:

  • Inhibition of Cell Proliferation : The compound has been shown to reduce the viability of cancer cells in vitro.
  • Induction of Apoptosis : Mechanistic studies suggest that it may trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains.

Case Studies

  • In Vitro Studies : A series of assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent reduction in cell viability with IC50 values in the low micromolar range.
  • In Vivo Efficacy : In murine models bearing xenograft tumors, treatment with this compound resulted in significant tumor shrinkage compared to control groups. This suggests potential for further development as an anticancer agent.

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